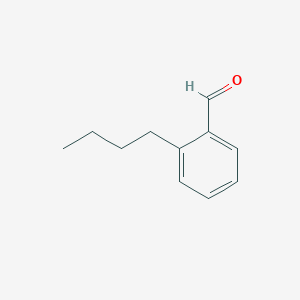

2-Butylbenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

59059-42-6 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-butylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h4-5,7-9H,2-3,6H2,1H3 |

InChI Key |

IIBAAYFFTSJSFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC=C1C=O |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 2 Butylbenzaldehyde Transformations

Fundamental Reactivity of the Benzaldehyde (B42025) Moiety

The benzaldehyde functional group in 2-butylbenzaldehyde exhibits reactivity typical of aldehydes, primarily undergoing nucleophilic addition reactions at the carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of an aldehyde is electrophilic due to the significant electronegativity difference between carbon and oxygen, resulting in a partial positive charge on the carbon atom. This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³, and the formation of a tetrahedral intermediate. Subsequently, protonation of the oxygen atom typically yields an alcohol. pressbooks.pub

However, the reactivity of aromatic aldehydes like this compound towards nucleophilic addition is generally lower compared to aliphatic aldehydes (e.g., propanal or acetaldehyde). quora.comdoubtnut.comlibretexts.orgyoutube.com This reduced reactivity is attributed to the resonance effect of the benzene (B151609) ring. The delocalization of the π electrons from the aromatic ring into the carbonyl group decreases the electrophilic character of the carbonyl carbon, making it less susceptible to nucleophilic attack. quora.comdoubtnut.comlibretexts.orgyoutube.com

Common nucleophiles that can react with the carbonyl group of this compound include:

Hydride reagents : Such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which reduce the aldehyde to a primary alcohol.

Grignard reagents (RMgX) and Organolithium reagents (RLi) : These add to the carbonyl carbon, forming a new carbon-carbon bond and, after workup, a secondary alcohol. pressbooks.pub

Cyanide (CN⁻) : Forms cyanohydrins through the addition of hydrogen cyanide.

Alcohols (ROH) : Can add to the carbonyl group to form hemiacetals, and under acidic conditions, further react to form acetals.

Hydride Transfer Mechanisms (e.g., Cannizzaro Reaction)

The Cannizzaro reaction is a characteristic disproportionation reaction of non-enolizable aldehydes, meaning aldehydes that lack an alpha-hydrogen atom. wikipedia.orgtestbook.comslideshare.netquora.com this compound, like benzaldehyde, does not possess alpha-hydrogens on the aldehyde carbon, making it a suitable substrate for the Cannizzaro reaction. wikipedia.orgtestbook.comquora.com

In the presence of a strong base (e.g., concentrated NaOH or KOH), two molecules of the aldehyde react: one molecule is oxidized to a carboxylic acid (or its salt), and the other is reduced to a primary alcohol. wikipedia.orgtestbook.comslideshare.netquora.combyjus.comchemicalnote.com

The mechanism involves:

Nucleophilic attack : A hydroxide (B78521) ion attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. wikipedia.orgtestbook.comslideshare.netquora.combyjus.comchemicalnote.com

Hydride transfer : The unstable tetrahedral intermediate collapses, expelling a hydride ion. This hydride ion then attacks the carbonyl carbon of a second aldehyde molecule, reducing it to an alkoxide. wikipedia.orgtestbook.comslideshare.netquora.combyjus.comchemicalnote.com

Proton exchange : The alkoxide ion formed in the second step abstracts a proton from the carboxylic acid (or its protonated form), leading to the formation of the alcohol and the carboxylate salt. wikipedia.orgtestbook.comslideshare.netquora.combyjus.comchemicalnote.com

For this compound, the products of the Cannizzaro reaction would be 2-butylbenzoic acid (or its salt) and 2-butylbenzyl alcohol.

Table 1: Products of the Cannizzaro Reaction of this compound

| Reactant | Conditions | Oxidized Product (Acid Salt) | Reduced Product (Alcohol) |

| This compound | Concentrated Base | 2-Butylbenzoate | 2-Butylbenzyl alcohol |

Role of Steric and Electronic Effects on Aldehyde Reactivity

Both steric and electronic factors significantly influence the reactivity of the aldehyde group in this compound towards nucleophilic addition.

Electronic Effects : The benzene ring, being a conjugated π system, can donate electron density to the carbonyl carbon through resonance. This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to aliphatic aldehydes. quora.comdoubtnut.comlibretexts.orgyoutube.comquora.com This effect is often described as a -M (minus mesomeric) effect. doubtnut.com

Steric Effects : The presence of the bulky 2-butyl group at the ortho position relative to the aldehyde group introduces steric hindrance around the carbonyl carbon. brainkart.comlibretexts.orgsimply.science This bulky substituent can impede the approach of nucleophiles to the electrophilic carbonyl carbon, further reducing its reactivity. pressbooks.pubbrainkart.comlibretexts.orgsimply.science While aldehydes generally have less steric hindrance than ketones (due to having one hydrogen atom instead of a second alkyl group attached to the carbonyl carbon), the ortho-butyl group in this compound would contribute to increased crowding compared to benzaldehyde itself or other substituted benzaldehydes where substituents are not ortho to the aldehyde. pressbooks.pubbrainkart.com

The combined effect of electron donation from the aromatic ring (electronic) and the physical bulk of the ortho-butyl group (steric) makes this compound less reactive towards nucleophilic addition reactions than simple aliphatic aldehydes.

Aromatic Reactivity and Substitution Patterns in this compound

The benzene ring of this compound possesses two substituents: the aldehyde group (-CHO) and the butyl group (-CH₂CH₂CH₂CH₃). The interplay of their directing and activating/deactivating effects dictates the regioselectivity of further electrophilic aromatic substitution (EAS) reactions and the functionalization of the butyl side chain.

Electrophilic Aromatic Substitution Potentials

Electrophilic Aromatic Substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of these reactions is determined by the nature of the existing substituents. pressbooks.pub

Aldehyde Group (-CHO) : The aldehyde group is a strong electron-withdrawing group (EWG) due to its resonance effect (-R effect) and inductive effect (-I effect). doubtnut.comdoubtnut.combyjus.comlibretexts.org This makes the benzene ring less electron-rich, thus deactivating it towards EAS. doubtnut.comdoubtnut.combyjus.comlibretexts.orgaakash.ac.in Furthermore, the aldehyde group is a meta-director, meaning it directs incoming electrophiles to the meta positions relative to itself. This is because the electron density decrease is more pronounced at the ortho and para positions, leaving the meta positions comparatively richer in electron density. doubtnut.comdoubtnut.combyjus.comlibretexts.orgaakash.ac.in

Butyl Group (-CH₂CH₂CH₂CH₃) : Alkyl groups are generally weakly electron-donating groups (EDG) through the inductive effect (+I effect) and hyperconjugation. aakash.ac.inwikipedia.orglibretexts.orglibretexts.org This makes them activating groups, increasing the reactivity of the benzene ring towards EAS (though less strongly activating than groups with lone pairs). aakash.ac.inlibretexts.orglibretexts.org Alkyl groups are also ortho/para-directors, meaning they direct incoming electrophiles to the ortho and para positions relative to themselves. pressbooks.pubaakash.ac.inwikipedia.orglibretexts.orglibretexts.orgsavemyexams.com

In this compound, the aldehyde group is at position 1, and the butyl group is at position 2 (ortho).

The aldehyde group (at C1) directs to C3 and C5 (meta positions).

The butyl group (at C2) directs to C1 (already substituted), C3 (ortho), and C6 (para).

Considering both directing effects:

C3 is meta to the aldehyde and ortho to the butyl group.

C5 is meta to the aldehyde and meta to the butyl group.

C6 is para to the butyl group and ortho to the aldehyde.

Given that the aldehyde group is a strong deactivator and meta-director, its influence often dominates over the weaker activating and ortho/para-directing alkyl group, especially under typical EAS conditions. Therefore, incoming electrophiles are most likely to be directed to the meta positions relative to the aldehyde group, which are C3 and C5. However, the C3 position is also ortho to the butyl group, which would be a favorable position for an ortho/para director. The C5 position is meta to the butyl group, which is generally less favored by an ortho/para director. This suggests that the C3 position might be a more favored site for electrophilic attack due to the synergistic directing effects, while C5 would also be a possibility. The C6 position, being ortho to the aldehyde, would be disfavored.

Table 2: Directing Effects in this compound

| Substituent | Activating/Deactivating | Directing Effect | Preferred Positions (relative to substituent) |

| -CHO (at C1) | Deactivating | Meta-directing | C3, C5 |

| -Butyl (at C2) | Activating (weakly) | Ortho/Para-directing | C1, C3, C6 |

Regioselectivity in Functionalization of Butyl Side Chain

Functionalization of the butyl side chain typically involves reactions that target the alkyl chain itself, rather than the aromatic ring. These reactions often proceed via radical mechanisms.

Radical Halogenation (e.g., with Br₂/light or NBS) : Alkyl side chains attached to a benzene ring can undergo radical halogenation, particularly at the benzylic position (the carbon directly attached to the aromatic ring). pressbooks.publibretexts.orgorgoreview.comlibretexts.orgjove.comstudymind.co.uklibretexts.org This is because benzylic radicals are resonance-stabilized by the aromatic ring, making the benzylic C-H bonds weaker and more susceptible to homolytic cleavage. pressbooks.publibretexts.orgorgoreview.comlibretexts.orgjove.comlibretexts.org

For the 2-butyl group (-CH₂CH₂CH₂CH₃) in this compound, the carbon directly attached to the benzene ring is a secondary carbon. This benzylic carbon (Cα) would be the most reactive site for radical halogenation. Subsequent carbons (Cβ, Cγ) would be less reactive. Therefore, halogenation would predominantly occur at the benzylic carbon, leading to products like 2-(1-halobutyl)benzaldehyde. jove.com

Oxidation of Alkyl Side Chains : Alkyl side chains on a benzene ring can be oxidized to carboxylic acid groups using strong oxidizing agents such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄). pressbooks.publibretexts.orgpearson.comorgoreview.comunizin.org This reaction requires at least one benzylic hydrogen atom. libretexts.orgorgoreview.comunizin.org Regardless of the length of the alkyl chain, the entire chain is typically oxidized down to a carboxyl group (-COOH) at the benzylic position. pressbooks.publibretexts.orgpearson.comorgoreview.comunizin.org

In the case of this compound, the 2-butyl group has benzylic hydrogens. Therefore, under strong oxidizing conditions, the entire butyl side chain would be oxidized to a carboxylic acid, resulting in the formation of 2-carboxybenzaldehyde (B143210) (phthalaldehydic acid). The aldehyde group itself can also be oxidized to a carboxylic acid under these conditions, potentially leading to phthalic acid (benzene-1,2-dicarboxylic acid) if the aldehyde group is also oxidized. However, the question specifically asks about the functionalization of the butyl side chain.

Table 3: Regioselectivity of Butyl Side Chain Functionalization

| Reaction Type | Reagents/Conditions | Preferred Site of Attack | Predicted Product Type (on butyl chain) |

| Radical Halogenation | Br₂/light, N-bromosuccinimide (NBS)/peroxide/light | Benzylic Carbon (Cα) | 2-(1-Halobutyl)benzaldehyde |

| Oxidation | Hot KMnO₄, CrO₃/H₂SO₄ | Benzylic Carbon (Cα) | Carboxyl group (-COOH) |

Catalytic Reaction Pathways and Reaction Mechanisms

Catalytic processes play a pivotal role in transforming aldehydes, including this compound, into a diverse array of valuable products. These transformations often involve intricate reaction mechanisms influenced by the catalyst's nature and the reaction environment.

Metal-Catalyzed Transformations (e.g., cobalt/cerium acetate (B1210297) catalyzed oxidation)

The partial oxidation of alkyl-substituted benzenes to their corresponding aldehydes is a significant industrial process. For instance, the oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde (B1265539), a close analogue of this compound, has been studied using homogeneous cobalt(II) acetate and cerium(III) acetate catalysts in the presence of bromide ions and hydrogen peroxide in glacial acetic acid. researchgate.net

The proposed mechanism for this metal-catalyzed oxidation involves two independent pathways initiated by the formation of a benzylic radical species. researchgate.net Depending on the metal catalyst employed, this intermediate either undergoes direct oxidation by the metal or reacts with in-situ generated bromine. researchgate.net Cobalt(II) catalysts, such as Co(OAc)₂ and Co(acac)₂, are highly effective in rapidly oxidizing the benzylic radical intermediate, thereby largely preventing side reactions like bromination. researchgate.net This leads to a higher selectivity for the aldehyde product, typically yielding 4-tert-butylbenzaldehyde with 75-80% selectivity. researchgate.net In contrast, cerium(III) acetate exhibits a lower aldehyde selectivity of approximately 50%, attributed to the competing bromination reaction. researchgate.net The role of cerium in oxidation catalysis is often linked to its variable valence (Ce⁴⁺/Ce³⁺ redox couple) and its ability to accommodate oxygen vacancies, which can facilitate the formation of surface-active oxygen species, often following a Mars-van Krevelen mechanism. mdpi.com

Table 1: Selectivity in Metal-Catalyzed Oxidation of 4-tert-Butyltoluene

| Catalyst System | Aldehyde Selectivity (%) | Reference |

| Cobalt(II) acetate / Br⁻ / H₂O₂ / Acetic Acid | 75-80 | researchgate.net |

| Cerium(III) acetate / Br⁻ / H₂O₂ / Acetic Acid | ~50 | researchgate.net |

Supramolecular Catalysis and Encapsulation Effects on Aldehyde Reduction

Supramolecular catalysis, which leverages host-guest interactions to influence chemical reactions, offers unique pathways for aldehyde transformations, particularly in reduction reactions. Encapsulation effects within supramolecular cages can significantly enhance reactivity and impart selectivity. rsc.orgrsc.orgnih.govresearchgate.net

A notable example involves the selective reduction of aldehydes, including small aromatic aldehydes like p-tert-butylbenzaldehyde, to their corresponding alcohols in neutral aqueous environments using a mild reducing agent such as sodium cyanoborohydride. rsc.orgrsc.orgnih.govresearchgate.net In the absence of a supramolecular cage, such reductions typically require low pH conditions for appreciable conversion. rsc.orgrsc.orgnih.govresearchgate.net However, the specific microenvironment created inside the supramolecular coordination cage allows the reaction to proceed effectively even in pH-neutral or basic solutions. rsc.orgrsc.orgnih.govresearchgate.net

The proposed mechanism highlights a dual action of the cage. rsc.orgrsc.orgresearchgate.net Firstly, the cage stabilizes protonated oxocarbenium ion reaction intermediates, thereby enhancing the aldehyde's reactivity. rsc.orgrsc.orgresearchgate.net Secondly, it preferentially favors the encapsulation and subsequent reduction of smaller aldehydes, demonstrating a size-selective catalytic effect. rsc.orgrsc.orgresearchgate.net This mode of action, where the catalyst provides a confined environment that stabilizes transition states and imposes selectivity, draws parallels to the functionality of natural enzymes. rsc.orgrsc.orgresearchgate.netbhu.ac.in

Enzymatic Biocatalysis in Aldehyde Synthesis and Modification

Enzymatic biocatalysis provides an environmentally benign and highly selective approach to the synthesis and modification of aldehydes. Enzymes offer precise control over reaction pathways, often yielding products with high enantiomeric purity. nih.gov

One prominent class of enzymes involved in aldehyde transformations are alcohol dehydrogenases (ADHs). nih.govacsgcipr.org ADHs catalyze the reversible oxidation of alcohols to aldehydes (or ketones) and the reduction of aldehydes (or ketones) to alcohols. nih.govacsgcipr.orgyoutube.com The mechanism typically involves the removal of a proton (H⁺) followed by a hydride (H⁻), with the transfer of hydrogen to an oxidized cofactor, such as NAD⁺ or NADP⁺. acsgcipr.org To sustain the catalytic cycle, the reduced cofactor must be regenerated, either enzymatically or chemically. acsgcipr.org

Another relevant enzymatic transformation is the benzoin-type condensation, which involves the formation of a C-C bond by the nucleophilic attack of an aldehyde. rsc.org For instance, recombinant cyclohexane-1,2-dione hydrolase (CDH) has been shown to catalyze the asymmetric cross-benzoin reaction of aromatic aldehydes, including sterically demanding 4-(tert-butyl)benzaldehyde, to produce 2-hydroxy ketone products with high yields. researchgate.net This demonstrates the enzyme's ability to handle bulky aldehyde substrates and achieve stereoselective C-C bond formation. Carboxylic acid reductases (CARs) are also involved in aldehyde production, where a carboxylic acid is first adenylated to form an acyl adenylate intermediate, followed by reduction with NADPH to yield the final aldehyde product. nih.gov

Electroorganic Reaction Mechanisms (e.g., electrocarboxylation of aldehydes)

Electroorganic reactions offer a sustainable route for chemical synthesis, utilizing electricity as a clean reagent. The electrocarboxylation of aldehydes, which involves the electrochemical fixation of carbon dioxide (CO₂) into organic molecules, is a significant example. beilstein-journals.orgbeilstein-journals.org This process typically leads to the formation of carboxylic acids. beilstein-journals.org

For carbonyl compounds, including aldehydes, two primary pathways exist for electrocarboxylation: one initiating with CO₂ reduction and another with the reduction of the organic substrate. beilstein-journals.org The latter, where the carbonyl or imine compound is reduced first, is generally considered the predominant route. beilstein-journals.org

The general mechanism for the electrocarboxylation of aldehydes involves an initial one-electron cathodic reduction of the aldehyde to form a ketyl radical. researchgate.netchemrevlett.com This radical then reacts with CO₂. researchgate.net For aromatic aldehydes and ketones, the ketyl radical anion subsequently reacts with CO₂ at the activated carbon atom of the carbonyl group, ultimately yielding α-hydroxy carboxylic acid products upon work-up. researchgate.net

An alternative mechanism has been proposed for aliphatic aldehydes, where CO₂ is incorporated on the α-carbon rather than forming α-hydroxy acids. beilstein-journals.orgbeilstein-journals.org In this pathway, the reduced aldehyde abstracts a proton from the α-carbon of an unreacted aldehyde molecule. beilstein-journals.orgbeilstein-journals.org The choice of electrode material can significantly influence the product distribution, acting as a catalyst in these electrocarboxylation reactions. beilstein-journals.org

Table 2: General Mechanism for Aldehyde Electrocarboxylation

| Step | Description | Key Intermediate | Reference |

| 1. Substrate Reduction | One-electron cathodic reduction of aldehyde. | Ketyl radical anion | researchgate.netchemrevlett.com |

| 2. CO₂ Addition | Reaction of ketyl radical anion with CO₂ at the activated carbon atom. | Carboxylate radical anion | researchgate.netchemrevlett.com |

| 3. Further Reduction / Protonation | Subsequent reduction and/or protonation to yield the final carboxylic acid derivative (e.g., α-hydroxy acid). | α-hydroxy carboxylic acid | researchgate.netchemrevlett.com |

Advanced Spectroscopic and Structural Elucidation of 2 Butylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of 2-butylbenzaldehyde, each set of chemically distinct protons generates a unique signal, whose chemical shift (δ), multiplicity, and coupling constant (J) reveal its electronic environment and proximity to other protons. While specific experimental data for this compound is not widely published, a highly predictable spectrum can be inferred from data on closely related structures like 2-methylbenzaldehyde (B42018) and 4-tert-butylbenzaldehyde (B1265539). beilstein-journals.orgchemicalbook.com

The aldehydic proton (-CHO) is the most deshielded, appearing as a singlet far downfield. The four protons on the aromatic ring exhibit complex splitting patterns due to ortho, meta, and para coupling. The n-butyl group protons display characteristic multiplicities based on their adjacent protons, with the benzylic protons being the most downfield of the alkyl chain due to their proximity to the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde H | 10.2–10.3 | s (singlet) | N/A |

| Aromatic H | 7.2–7.8 | m (multiplet) | N/A |

| Benzylic -CH₂- | 2.8–3.0 | t (triplet) | ~7.5 |

| -CH₂-CH₂-Ar | 1.6–1.7 | m (multiplet/sextet) | ~7.5 |

| -CH₂-CH₃ | 1.3–1.4 | m (multiplet/sextet) | ~7.5 |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield shift. Aromatic carbons resonate in the mid-range, while the aliphatic carbons of the butyl group are found in the upfield region. beilstein-journals.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 192–193 |

| Aromatic C (substituted) | 134–144 |

| Aromatic C-H | 126–134 |

| Benzylic -CH₂- | 33–36 |

| -CH₂-CH₂-Ar | 30–33 |

| -CH₂-CH₃ | 22–24 |

Two-dimensional (2D) NMR techniques would further confirm the structure.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, confirming the connectivity of the entire butyl chain (H-α to H-β, H-β to H-γ, etc.).

HSQC (Heteronuclear Single Quantum Coherence) would link each proton signal to its directly attached carbon, confirming the assignments in Tables 1 and 2.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H couplings. This is crucial for unambiguously placing the butyl group at the C-2 position by showing a correlation from the benzylic protons to the C1, C2, and C3 carbons of the aromatic ring.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

Vibrational Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations. For this compound, several characteristic peaks are expected. The most prominent is the strong C=O stretching vibration of the aldehyde. Because the carbonyl is conjugated with the aromatic ring, its frequency is lowered compared to a simple aliphatic aldehyde. researchgate.netnist.gov

Table 3: Key FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850–2960 | Strong |

| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Weak, Doublet |

| C=O Stretch (Conjugated Aldehyde) | ~1700 | Strong |

The pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ are particularly diagnostic for the aldehyde C-H stretch.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₄O), the molecular weight is 162.23 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would appear at an m/z (mass-to-charge ratio) of 162.

The fragmentation is predictable, with cleavages occurring at the weakest bonds to form stable ions. wpmucdn.comorgchemboulder.comacdlabs.com

Loss of a hydrogen radical (M-1): A peak at m/z 161 results from the loss of the aldehydic hydrogen, forming a stable acylium cation.

Loss of the formyl radical (M-29): Cleavage of the C-CHO bond results in a peak at m/z 133.

Benzylic Cleavage: The most significant fragmentation for this molecule is the cleavage of the Cα-Cβ bond of the butyl group (benzylic cleavage). This results in the loss of a propyl radical (•C₃H₇) and the formation of a very stable ion at m/z 119.

Tropylium (B1234903) Ion: Rearrangement and loss of C₄H₇O can lead to the formation of the tropylium ion at m/z 91, a common fragment for alkylbenzenes.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 162 | [C₁₁H₁₄O]⁺ (Molecular Ion) |

| 161 | [M - H]⁺ |

| 133 | [M - CHO]⁺ |

| 119 | [M - C₃H₇]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state by mapping electron density from the diffraction of X-rays by a single crystal. wikipedia.orglibretexts.orgazolifesciences.com

A search of the crystallographic literature indicates that a single-crystal X-ray structure for this compound itself has not been reported. However, crystal structures for closely related derivatives, such as other ortho-substituted benzaldehydes and various benzaldehyde-metal complexes, have been determined. nih.govacs.org These studies are crucial for understanding how substituents affect molecular packing and conformation. For ortho-substituted benzaldehydes, steric hindrance between the substituent and the aldehyde group often forces the aldehyde out of the plane of the aromatic ring, a structural feature that would be expected for this compound in the solid state.

Computational and Quantum Chemical Investigations of 2 Butylbenzaldehyde

Density Functional Theory (DFT) Applications in Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgscispace.com DFT has become a popular tool in computational chemistry for its balance of accuracy and computational cost, particularly for geometry optimization and electronic structure calculations. wikipedia.org

In the context of 2-butylbenzaldehyde, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine its most stable three-dimensional conformation (geometry optimization). wikipedia.orgscispace.com These calculations provide insights into bond lengths, bond angles, and dihedral angles of the molecule. The theory allows for the investigation of the electronic properties, such as the distribution of electron density and the energies of molecular orbitals. nih.govrsc.org

For substituted benzaldehydes, DFT studies help in understanding how the substituent, in this case, the butyl group, influences the electronic environment of the benzene (B151609) ring and the aldehyde functional group. The optimization process seeks the lowest energy state of the molecule, providing a theoretical model of its structure. This optimized geometry is the foundation for further computational analyses, including the prediction of spectroscopic and reactivity parameters. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. numberanalytics.comlibretexts.org The energies of the HOMO and LUMO and the gap between them are crucial in determining the chemical reactivity and stability of a molecule. irjweb.com

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atom of the carbonyl group, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be centered on the carbonyl carbon and the aromatic ring, suggesting these are the probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. irjweb.com A larger gap implies higher stability and lower reactivity. irjweb.com

The specific energies of these orbitals for this compound can be calculated using computational methods. For instance, in a related chalcone (B49325) derivative, 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one, the calculated HOMO energy is -6.54 eV and the LUMO energy is -2.57 eV. mdpi.com Such calculations provide quantitative measures of the molecule's electronic characteristics. mdpi.com

Table 1: Frontier Molecular Orbital Data for a Related Butyl-Substituted Aromatic Compound

| Property | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -2.57 |

| Energy Gap (ΔE) | 3.97 |

Data derived from a study on a related butyl-substituted chalcone. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), softness (S), and electronegativity (χ). scielo.br

Electronegativity (χ) is the measure of an atom's ability to attract electrons to itself. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability. numberanalytics.com It is calculated as: S = 1 / η

A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap corresponds to a soft molecule. irjweb.comnumberanalytics.com Hard molecules are less reactive, whereas soft molecules are more reactive. numberanalytics.com These parameters are valuable in predicting the behavior of this compound in chemical reactions.

Table 2: Calculated Reactivity Descriptors for a Related Butyl-Substituted Aromatic Compound

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.555 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.985 |

| Chemical Softness (S) | 1 / η | 0.504 |

Calculated using the HOMO and LUMO energies from Table 1.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgajol.info The MEP map illustrates the electrostatic potential on the electron density surface.

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green usually indicates regions of neutral potential. malayajournal.org

For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehydic proton. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. mdpi.commalayajournal.org

Molecular Modeling and Docking Studies (e.g., Quantitative Structure-Activity Relationship (QSAR) for related benzaldehyde (B42025) derivatives)

Molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnyxxb.cn For benzaldehyde derivatives, QSAR models have been developed to predict their inhibitory activities against various enzymes, such as phenoloxidase. nih.gov

These studies often involve calculating various molecular descriptors, including electronic, steric, and hydrophobic parameters. nyxxb.cn For instance, 2D-QSAR studies on benzaldehyde derivatives have shown that hydrogen bond acceptors, steric properties (molar refractivity, MR), and hydrophobicity (logP) are significant factors in determining their biological activity. nyxxb.cn 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional understanding of the structure-activity relationship. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the theoretical prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. mdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C nuclei. lehigh.edu These predictions are based on the calculated electronic environment around each nucleus in the optimized geometry of the molecule.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. lehigh.edu These frequencies correspond to the absorption peaks in an experimental IR spectrum and are associated with specific vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of a molecule. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to the HOMO-LUMO gap. mdpi.com

For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra would provide valuable data for its characterization. These computational spectra can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structural and electronic properties. lehigh.edu

Based on a comprehensive search of available scientific literature, there are no specific computational or quantum chemical investigations published that focus on the solvent effects on electronic properties or the first hyperpolarizability and non-linear optical properties of the compound This compound .

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. Generating content for these specific subsections would require speculative data that is not supported by scientific research, which would compromise the accuracy and integrity of the information.

Academic research in computational chemistry tends to focus on molecules with specific structural features that are predicted to yield significant results, and it appears that this compound has not been a subject of such studies for the requested properties.

Applications and Role in Advanced Organic Synthesis

2-Butylbenzaldehyde as a Versatile Synthetic Building Block and Intermediate

This compound, a substituted aromatic aldehyde, serves as a crucial building block and intermediate in the synthesis of a wide array of more complex organic molecules. Its utility stems from the reactivity of the aldehyde functional group and the influence of the butyl group on the benzene (B151609) ring. This combination allows for its participation in various chemical transformations, leading to the formation of diverse molecular architectures.

In the realm of organic synthesis, aldehydes are recognized as valuable precursors due to their ability to undergo condensations with amines to form imine or iminium ion intermediates in situ. rsc.org This reactivity introduces new amine frameworks into a molecule. rsc.org Specifically, this compound can be employed in multicomponent reactions to produce unsymmetrical 1,2-diamines, which are significant structural motifs in many biologically active compounds and drug candidates. rsc.org

The compound also serves as an intermediate in the production of materials with specific properties and in the synthesis of pharmaceuticals and agrochemicals. For instance, derivatives of butylbenzaldehyde are explored as potential precursors for developing new antimicrobial or anticancer drugs. smolecule.com The structural features of these derivatives, influenced by the butyl group, are key to their potential applications in material science. smolecule.com Furthermore, substituted benzaldehydes, including those with butyl groups, are valuable in creating ligands and other complex molecules. chem960.com

The versatility of this compound extends to its use in the fragrance and flavor industry. For example, 4-n-butylbenzaldehyde is used to impart artificial cherry, almond, and rum flavors in food products and is a component in perfumes due to its sweet, floral scent. lookchem.com The isomeric 4-tert-butylbenzaldehyde (B1265539) is a key intermediate in manufacturing agricultural chemicals and the widely used fragrance Lilial (B1675391)™. google.com

Derivatization Strategies for Synthesis of Complex Molecules (e.g., oximes, chalcones)

The aldehyde functional group in this compound is a prime site for various derivatization reactions, enabling the synthesis of a broad spectrum of complex molecules. Among the most significant derivatives are oximes and chalcones, which serve as important intermediates and possess their own biological activities.

Oximes are synthesized from aldehydes or ketones through condensation with hydroxylamine. The resulting oxime functional group can significantly influence the biological activity of the parent molecule. For instance, salicylaldoxime (B1680748) derivatives, which can be synthesized from corresponding salicylaldehydes, are known to form multinuclear metal clusters. acs.org The oxime group, along with the phenolic hydroxyl group, can chelate and bridge metal ions, leading to the formation of complex structures with interesting magnetic properties. acs.org In the context of medicinal chemistry, chalcone (B49325) oxime ethers have been synthesized and evaluated for their inhibitory activities against enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE). mdpi.com The conversion of chalcones to their corresponding oximes has been shown to enhance anticancer activity in some cases. nih.gov For example, studies have revealed that the oxime group with a specific configuration (Z configuration) linked to a 2-phenyl thiophene (B33073) moiety was crucial for higher activity against certain cancer cell lines. nih.gov

Chalcones are another important class of derivatives, typically synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone. These α,β-unsaturated ketones are precursors to various heterocyclic compounds and exhibit a wide range of biological activities, including anticancer properties. nih.gov Novel chalcones have been developed and synthesized using substituted aldehydes and various ketones. nih.gov These chalcones can then be used as starting materials for the synthesis of oximes, further expanding the molecular diversity and potential therapeutic applications. nih.gov The synthesis of chalcone oxime ethers has been achieved through methods like Pd-catalyzed C-O cross-coupling reactions between bromo-chalcones and oximes. mdpi.com

The derivatization of this compound and its isomers into these and other complex molecules underscores its importance as a versatile synthetic intermediate.

Stereoselective and Regioselective Functionalization of this compound

The precise control of stereochemistry and regiochemistry is paramount in modern organic synthesis, particularly for the preparation of complex and biologically active molecules. This compound, as a substituted aromatic aldehyde, presents opportunities and challenges for such selective transformations.

Stereoselective functionalization aims to control the three-dimensional arrangement of atoms in a molecule. In reactions involving this compound, this often pertains to the creation of new chiral centers. Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules. au.dk For example, proline-catalyzed intermolecular aldol (B89426) reactions between enolizable ketones and aldehydes can generate aldol products with high enantioselectivity. au.dk Biocatalysis, utilizing enzymes, offers another avenue for achieving high stereoselectivity due to the precise three-dimensional environment of the enzyme's active site. nih.gov Enzymes can catalyze reactions with outstanding stereo-, regio-, and chemoselectivity. nih.gov

Regioselective functionalization focuses on controlling the position at which a chemical reaction occurs on a molecule with multiple reactive sites. For this compound, this primarily relates to reactions on the benzene ring. The existing butyl and aldehyde groups direct incoming substituents to specific positions. Transition metal-catalyzed C-H activation has become a significant strategy for the regioselective functionalization of aromatic compounds. researchgate.net By using a directing group, which can be the aldehyde itself or a derivative, a metal catalyst can be guided to a specific C-H bond, typically at the ortho position, for arylation or other coupling reactions. researchgate.net For instance, ruthenium-catalyzed ortho-arylation of N-alkyl benzamides with arylboronic acids demonstrates high regioselectivity. researchgate.net

The development of new catalytic systems continues to enhance the ability to perform stereoselective and regioselective reactions on substrates like this compound, enabling the synthesis of increasingly complex and well-defined molecular structures.

Green Chemistry Approaches in this compound Synthesis and Utilization (e.g., biocatalysis, electrosynthesis)

In response to growing environmental concerns, green chemistry principles are increasingly being integrated into the synthesis and utilization of chemicals like this compound. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Biocatalysis stands out as a key green chemistry technology. mt.comresearchgate.net It employs enzymes as catalysts, which operate under mild conditions and exhibit high selectivity, thereby reducing energy consumption and the formation of unwanted byproducts. nih.govmt.com The use of enzymes can simplify synthetic routes by eliminating the need for protecting groups and reducing purification steps. mt.com Biocatalysis is applicable to a wide range of transformations, including oxidations, reductions, and additions, making it a valuable tool for the synthesis and modification of benzaldehyde (B42025) derivatives. mt.comresearchgate.net

Other green approaches include the use of photocatalysis, which utilizes light to initiate chemical reactions. For instance, the oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde can be achieved with 100% selectivity using heterogeneous photocatalysis. sciengine.com The development and application of these green technologies are crucial for the sustainable production and use of important chemicals like this compound.

Q & A

Q. What are the established synthetic routes for 2-Butylbenzaldehyde, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation of benzaldehyde derivatives or oxidation of 2-butylbenzyl alcohol. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst, stoichiometry) explicitly .

- For new compounds, provide NMR, IR, and HPLC data to confirm purity (>95%) and structural identity .

- Publish detailed protocols in the main text (for novel methods) or supplementary materials (for adaptations of existing routes) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include solubility, boiling point, and stability. Use the following workflow:

- Solubility : Test in water, ethanol, and common organic solvents (e.g., DCM, DMSO) using gravimetric analysis .

- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

- Data Reporting : Compare results with databases like NIST Chemistry WebBook or PubChem, ensuring alignment with prior literature .

Q. What analytical techniques are critical for validating the purity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic methods:

- HPLC/GC-MS : Quantify impurities and confirm retention time alignment with standards .

- 1H/13C NMR : Verify absence of extraneous peaks (e.g., unreacted starting materials) .

- Elemental Analysis : Validate empirical formula consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or reactivity profiles of this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent effects, stereochemistry, or impurities. Address them by:

- Repeating experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Using computational tools (DFT, molecular dynamics) to model electronic environments influencing reactivity .

- Cross-validating findings with independent techniques (e.g., X-ray crystallography for structural ambiguity) .

Q. What experimental design strategies optimize catalytic efficiency in this compound synthesis?

- Methodological Answer : Employ a factorial design approach:

Q. How can computational methods predict the environmental or biological behavior of this compound?

- Methodological Answer : Use in silico tools to assess:

- Ecotoxicology : QSAR models to estimate biodegradability or toxicity .

- Metabolic Pathways : Docking simulations with enzymes (e.g., cytochrome P450) to predict metabolic products .

- Data Validation : Compare predictions with experimental assays (e.g., microbial degradation studies) .

Data Reporting and Ethical Considerations

Q. What ethical standards apply when publishing conflicting data on this compound’s stability?

- Methodological Answer :

Q. How should researchers validate novel analytical methods for this compound quantification?

- Methodological Answer : Follow ICH guidelines for method validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.